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Compound of Interest

Compound Name: 2-Methyl-1-propanol

Cat. No.: B041256 Get Quote

Introduction: 2-Methyl-1-propanol, commonly known as isobutanol, is a primary alcohol with

the chemical formula (CH₃)₂CHCH₂OH. As a fundamental building block in organic synthesis

and a significant compound in various industrial applications, its unambiguous identification is

crucial. This technical guide provides an in-depth overview of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the

structural elucidation of 2-Methyl-1-propanol. The data is presented alongside detailed

experimental protocols relevant to researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) of 2-Methyl-1-propanol reveals four distinct proton environments,

consistent with its structure.[1] The integrated signal intensity ratio of 6:1:2:1 corresponds

directly to the number of protons in each unique environment.[1][2]

Table 1: ¹H NMR Data for 2-Methyl-1-propanol (Solvent: CDCl₃, Reference: TMS)
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Assignment
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

(CH₃)₂ 0.92 Doublet 6.4 6H

CH 1.75 Multiplet (Nonet) 6.4, 6.5 1H

OH ~2.07 Singlet (broad) - 1H

CH₂ 3.39 Doublet 6.5 2H

Data sourced

from

ChemicalBook.

[3]

-CH₃ protons (0.92 ppm): The six protons of the two equivalent methyl groups are split by the

single adjacent methine proton, resulting in a doublet.[1]

-CH proton (1.75 ppm): This proton is coupled to the six methyl protons and the two

methylene protons, theoretically producing a complex multiplet (a nonet).[1][2]

-OH proton (~2.07 ppm): The hydroxyl proton typically appears as a broad singlet due to

rapid chemical exchange, which averages out its coupling to adjacent protons.[1]

-CH₂ protons (3.39 ppm): These protons are deshielded by the adjacent electronegative

oxygen atom. They are split by the single methine proton, resulting in a doublet.[1][3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of three distinct carbon environments for the

four carbon atoms in the molecule, as the two methyl carbons are chemically equivalent.[4]

Table 2: ¹³C NMR Data for 2-Methyl-1-propanol (Solvent: CDCl₃, Reference: TMS)
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Assignment Chemical Shift (δ) ppm

(CH₃)₂ 19.0

CH 30.8

CH₂ 75.3

Data sourced from Doc Brown's Chemistry.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-1-propanol is dominated by absorptions characteristic of an alcohol.

Table 3: Key IR Absorptions for 2-Methyl-1-propanol

Wavenumber (cm⁻¹) Intensity / Shape Bond Vibration

3500 - 3230 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2900 Strong, Sharp C-H stretch (alkyl)

~1050 Strong C-O stretch (primary alcohol)

Data sourced from Doc

Brown's Chemistry.[5]

The most prominent feature is the very broad and strong absorption band in the 3500-3230

cm⁻¹ region, which is definitive for the O-H stretching of a hydrogen-bonded alcohol.[5] The

presence of a strong C-O stretching absorption around 1050 cm⁻¹ further confirms the alcohol

functional group.[5]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a molecule. The molecular ion peak for 2-Methyl-1-
propanol appears at a mass-to-charge ratio (m/z) of 74.[6][7]
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Table 4: Major Fragments in the Mass Spectrum of 2-Methyl-1-propanol

m/z Relative Intensity Proposed Fragment

74 Moderate [C₄H₁₀O]⁺˙ (Molecular Ion)

57 Moderate [(CH₃)₂CHCH₂]⁺

43 100% (Base Peak) [(CH₃)₂CH]⁺

42 High [C₃H₆]⁺˙

41 High [C₃H₅]⁺

31 High [CH₂OH]⁺

Data sourced from MassBank

and Doc Brown's Chemistry.[6]

[8]

The fragmentation of 2-Methyl-1-propanol is characterized by two primary pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic

fragmentation pattern for alcohols.[9] The loss of the largest possible radical is favored,

leading to the formation of the isopropyl cation at m/z 43, which is the most stable and

abundant fragment (the base peak).[6]

Dehydration: The loss of a water molecule (18 amu) from the molecular ion can also occur,

though it is less prominent in this case.[9]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a liquid sample

like 2-Methyl-1-propanol.

NMR Spectroscopy
Sample Preparation: Approximately 5-25 mg of 2-Methyl-1-propanol is dissolved in ~0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[10] A small amount

of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift
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calibration (δ = 0.00 ppm).[1][10] The sample should be free of any solid particles; filtration

through a pipette with a glass wool plug is recommended if necessary.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a Fourier-transform NMR

spectrometer, for instance, at a frequency of 400 MHz for protons.[11] For ¹³C NMR, a higher

concentration or a longer acquisition time may be needed due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample ("neat"), one to two drops of 2-Methyl-1-propanol
are placed directly between two infrared-transparent salt plates (e.g., NaCl or KBr).[12] The

plates are pressed together to form a thin liquid film. This "sandwich" is then placed in the

sample holder of the spectrometer.[12]

Data Acquisition: The spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer.[13] A background spectrum of the empty salt plates is typically run first and

automatically subtracted from the sample spectrum. The data is plotted as transmittance or

absorbance versus wavenumber (cm⁻¹).[13]

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile liquid like 2-Methyl-1-propanol, the

sample is often introduced into the mass spectrometer via Gas Chromatography (GC-MS) or

direct injection.[14] In the ion source, the sample is bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation (Electron Ionization, EI).[8][15]

Data Acquisition: The resulting positively charged fragments are accelerated, separated by

their mass-to-charge ratio (m/z) in a mass analyzer, and detected. The resulting mass

spectrum plots the relative abundance of each ion versus its m/z value.[16]

Integrated Spectroscopic Analysis
No single technique provides all the necessary structural information. The power of

spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a complete

and verified molecular structure.
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Integrated Spectroscopic Analysis of 2-Methyl-1-propanol
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Caption: Logical workflow for the structural confirmation of 2-Methyl-1-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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